molecular formula C16H13N2O2- B11750479 (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide

(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide

Cat. No.: B11750479
M. Wt: 265.29 g/mol
InChI Key: GJGXBYXPDNFRSO-UHFFFAOYSA-N
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Description

(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and an oxidanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a probe for studying enzyme activity and as a potential therapeutic agent due to its ability to interact with specific biological targets.

Medicine

In medicine, this compound is being investigated for its potential as a drug candidate. Its unique structure allows it to interact with various molecular targets, making it a promising compound for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano and methylphenyl derivatives, such as:

  • (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide analogs
  • Cyano-substituted phenyl compounds
  • Methylphenyl derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13N2O2-

Molecular Weight

265.29 g/mol

IUPAC Name

3-[3-[hydroxy(oxido)amino]phenyl]-2-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H13N2O2/c1-12-5-7-14(8-6-12)15(11-17)9-13-3-2-4-16(10-13)18(19)20/h2-10,19H,1H3/q-1

InChI Key

GJGXBYXPDNFRSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)N(O)[O-])C#N

Origin of Product

United States

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